
H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as threonine, leucine, glutamine, proline, serine, alanine, arginine, histidine, and tyrosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Peptides like “H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.
Biology: Serve as models for protein structure and function studies.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism by which peptides exert their effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit biological pathways, leading to various physiological responses. For example, peptides can modulate immune responses, influence cell signaling, or act as antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH
- H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH
Uniqueness
The uniqueness of “H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH” lies in its specific sequence of amino acids, which determines its structure and function. The presence of multiple arginine and histidine residues may contribute to its binding affinity and biological activity.
Properties
CAS No. |
1259837-37-0 |
|---|---|
Molecular Formula |
C110H176N40O27 |
Molecular Weight |
2490.871 |
InChI |
InChI=1S/C110H176N40O27/c1-55(2)40-71(138-86(156)58(7)132-97(167)78(50-151)145-99(169)80-22-14-36-147(80)104(174)82-24-16-38-149(82)102(172)69(30-31-84(111)155)136-93(163)72(41-56(3)4)143-101(171)85(112)60(9)153)92(162)135-67(19-11-33-125-108(115)116)89(159)133-66(18-10-32-124-107(113)114)88(158)134-68(20-12-34-126-109(117)118)90(160)140-75(45-63-48-122-53-129-63)95(165)139-73(43-61-26-28-65(154)29-27-61)94(164)142-76(46-64-49-123-54-130-64)96(166)141-74(44-62-47-121-52-128-62)91(161)131-59(8)87(157)144-77(42-57(5)6)103(173)150-39-17-25-83(150)105(175)148-37-15-23-81(148)100(170)146-79(51-152)98(168)137-70(106(176)177)21-13-35-127-110(119)120/h26-29,47-49,52-60,66-83,85,151-154H,10-25,30-46,50-51,112H2,1-9H3,(H2,111,155)(H,121,128)(H,122,129)(H,123,130)(H,131,161)(H,132,167)(H,133,159)(H,134,158)(H,135,162)(H,136,163)(H,137,168)(H,138,156)(H,139,165)(H,140,160)(H,141,166)(H,142,164)(H,143,171)(H,144,157)(H,145,169)(H,146,170)(H,176,177)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)/t58-,59-,60+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1 |
InChI Key |
XYTKNIRPYFUTMF-OGTXIUGESA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


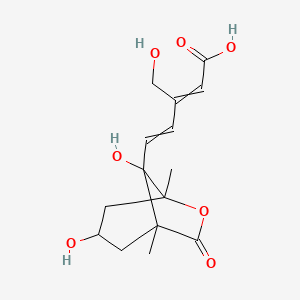
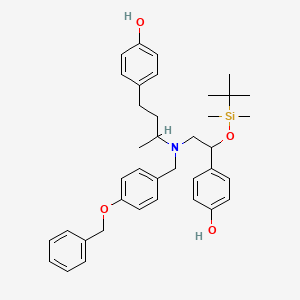
![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine](/img/structure/B582108.png)

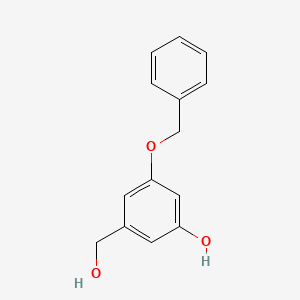
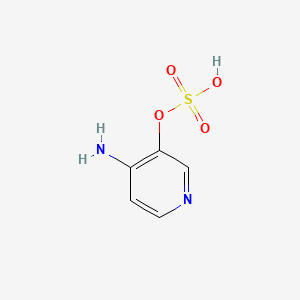
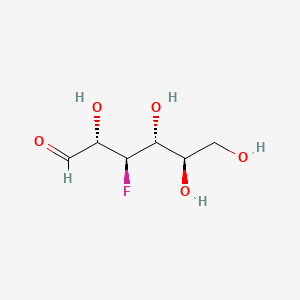
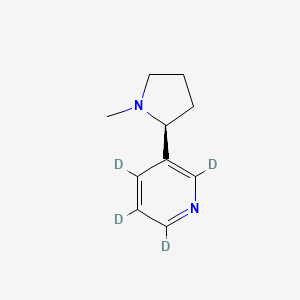
![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)
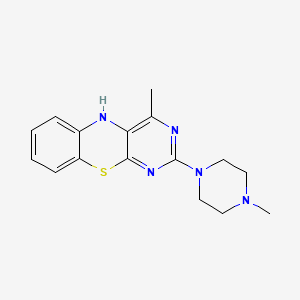
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)

